Gentamicin X2 Sulfate is a potent premature stop codon readthrough molecule and the common precursor of the gentamicin C antibiotic complex.
Related Compounds
Gentamicin B1
Compound Description: Gentamicin B1 is a minor component of the gentamicin complex, a group of aminoglycoside antibiotics. Like gentamicin X2, it is produced by Micromonospora purpurea. [] Its antibacterial activity and potential for therapeutic use have been studied. []
Relevance: Gentamicin B1 is structurally very similar to gentamicin X2, differing only in the configuration of a single hydroxyl group on the 6-deoxy-6-aminoglucose moiety attached to the garamine core. Both belong to the aminoglycoside class of antibiotics and share a common mechanism of action. [, ]
Gentamicin C Complex
Compound Description: This refers to a mixture of gentamicin components, primarily gentamicins C1, C1a, C2, and C2a. It is the clinically relevant portion of the gentamicin mixture produced by Micromonospora purpurea and is used as a broad-spectrum antibiotic. [, , , ]
Relevance: The gentamicin C complex components are structurally related to gentamicin X2, sharing the same garamine core structure and differing in the substituents on the attached sugar moieties. Gentamicin X2, while a minor component, is produced alongside the C complex by the same organism. [, , , ]
Sisomicin
Compound Description: Sisomicin is another aminoglycoside antibiotic, structurally similar to gentamicin. It is used to treat serious bacterial infections. [, ] In the context of the provided papers, sisomicin was identified as a lead impurity in some gentamicin batches, and its presence was correlated with increased toxicity. []
Relevance: Sisomicin shares the same garamine core as gentamicin X2. The structural differences lie in the substituents and their configurations on the two sugar moieties attached to the garamine core. Both compounds belong to the aminoglycoside class. [, ]
Garamine
Compound Description: Garamine is a core structural unit found in many aminoglycoside antibiotics, including gentamicin X2. It does not have inherent antibiotic activity but serves as a scaffold for the attachment of various sugar moieties, which determine the specific pharmacological properties of the resulting aminoglycoside. [, , ]
Relevance: Garamine forms the central structural motif of gentamicin X2. In essence, gentamicin X2 is a glycosylated derivative of garamine, with specific sugar units attached to specific positions on the garamine core. [, , ]
3'-Deoxygentamicin X2
Compound Description: This is a synthetic analogue of gentamicin X2, where the hydroxyl group at the 3' position of the sugar moiety attached to the garamine core is replaced with a hydrogen atom. It was synthesized to investigate the role of the 3'-hydroxyl group in the biological activity and potential resistance mechanisms of gentamicin X2. []
Relevance: As the name suggests, this compound is a direct synthetic derivative of gentamicin X2, modified specifically at the 3' position to understand the structure-activity relationship and overcome potential resistance mechanisms. []
Compound Description: This compound is another synthetic analogue of gentamicin X2, featuring a modified sugar moiety attached to the garamine core. The specific modification involves replacing the 2'-hydroxyl group with an amino group and altering the configuration of another hydroxyl group in the sugar unit. []
Relevance: This compound is a synthetic derivative of gentamicin X2, designed to probe the structure-activity relationship by introducing specific changes to the sugar moiety. These modifications aim to elucidate the role of these functional groups in the molecule's biological activity and potential for resistance development. []
3'-O-Methylgentamicin X2
Compound Description: This synthetic analogue of gentamicin X2 has a methoxy group instead of a hydroxyl group at the 3' position of the sugar moiety attached to the garamine core. This modification was introduced to study its impact on the biological activity and resistance profile of the molecule. []
Relevance: This compound is a direct derivative of gentamicin X2, specifically modified at the 3' position with a methyl group. This modification helps in understanding the structure-activity relationship and might offer advantages in terms of overcoming resistance mechanisms that target the 3'-hydroxyl group. []
Compound Description: This compound is a synthetic derivative of gentamicin X2. It features modifications at both the 2' and 3' positions of the sugar moiety attached to the garamine core. The 2'-hydroxyl group is replaced with an amino group, and the 3'-hydroxyl group is replaced with a methoxy group. []
Relevance: This synthetic analogue of gentamicin X2 combines modifications at the 2' and 3' positions of the sugar moiety. This combined approach allows for exploring the synergistic effects of these modifications on the molecule's biological activity, stability, and potential for overcoming resistance mechanisms. []
Compound Description: These compounds are simplified analogues of gentamicin X2, consisting of the garamine core with a single sugar unit (either mannose or glucose) attached at the 4 position. These were synthesized to study the minimal structural requirements for antibacterial activity and understand the contribution of the sugar moieties to the overall activity of gentamicin X2. [, ]
Relevance: These compounds, while simpler than gentamicin X2, help in understanding the importance of the garamine core and the attached sugar moieties in conferring biological activity. They represent a systematic approach to dissect the structure-activity relationship of gentamicin X2 and related aminoglycosides. [, ]
Compound Description: These are a series of synthetic analogues of gentamicin X2, all featuring modifications to the sugar moieties attached to the garamine core. The modifications include variations in the type of sugar, the configuration of the glycosidic bond, and the introduction of amino groups at specific positions. []
Relevance: This diverse set of gentamicin X2 analogues is crucial for understanding the structure-activity relationship. By systematically altering the sugar moieties, researchers can pinpoint the structural features essential for antibacterial activity, binding to the ribosome, and resistance development. []
Gentamicins C1, C2, and C2a
Compound Description: These are major components of the clinically used gentamicin C complex. They are structurally very similar to each other and differ from other gentamicin components by the presence of a methyl group at the 6' position of a specific sugar moiety. []
Relevance: Gentamicins C1, C2, and C2a share the same garamine core with gentamicin X2 and are closely related in structure. Their presence as major components in the clinically used gentamicin mixture highlights the significance of subtle structural variations within this class of antibiotics in influencing their activity and pharmacological properties. []
NB124
Compound Description: NB124 is a synthetic aminoglycoside designed to have improved readthrough activity at premature stop codons while minimizing the toxicity associated with naturally occurring aminoglycosides. []
Relevance: Although not a direct structural analogue, NB124 belongs to the same aminoglycoside class as gentamicin X2 and shares its mechanism of action. The comparison of NB124 with gentamicin X2 in terms of readthrough activity and toxicity highlights the potential of developing synthetic aminoglycosides with improved therapeutic indices. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gentamicin X2 sulfate is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial properties, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin X2 sulfate, is ≥98.0% gentamicin X2.
It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks. A subset of these patients remain symptomatic despite thorough investigation and treatment, termed refractory chronic cough (RCC) if they have a cough that does not respond to conventional treatment or unexplained chronic cough (UCC) when no diagnosable cause for the cough can be determined. Existing treatments for chronic cough have been associated with considerable side effects, in particular opioids such as [codeine] or [dextromethorphan]. Gefapixant is a novel antagonist of the P2X3 receptor that works to reduce the cough reflex in patients with chronic cough. It received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with RCC and UCC, and received subsequent approval in the EU in September 2023 for the same indications. It is the first therapy to be approved for the treatment of RCC or UCC in the EU.
Gemeprost is an aliphatic alcohol. Gemeprost is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.
Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine. It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio (IC50s = 5.95 and 34.8 for the nanoparticle combination and gemcitabine monophosphate alone, respectively). In a stroma-rich mouse xenograft model, the nanoparticle combination of gemcitabine and cisplatin inhibits tumor growth and increases apoptosis. Gemcitabine Monophosphate is a gemcitabine derivative. It is an antineoplastic agent.
7-[3-(aminomethyl)-4-methoxyimino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative. Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth. Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury. Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens. A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
Gemcitabine elaidate is a pyrimidine 2'-deoxyribonucleoside. Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma. Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.